molecular formula C25H21BrF3N5OS2 B332660 3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B332660
M. Wt: 608.5 g/mol
InChI Key: SFABFOHNBSHXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a tert-butyl group, a cyano group, and a trifluoromethyl group, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.

    Introduction of the Cyano and Tert-Butyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrazolo[1,5-a]pyrimidine Ring: This involves the cyclization of intermediates to form the pyrazolo[1,5-a]pyrimidine core.

    Bromination and Thiophene Introduction: The bromine atom and thiophene ring are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group yields primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to undergo various chemical transformations makes it a versatile tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the cyano and trifluoromethyl groups may enhance its binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-BROMO-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 4-bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 4-tert-butyl-2,6-bis(2-methoxybenzylidene)cyclohexanone

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C25H21BrF3N5OS2

Molecular Weight

608.5 g/mol

IUPAC Name

3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H21BrF3N5OS2/c1-24(2,3)12-6-7-13-14(11-30)23(37-17(13)9-12)32-22(35)20-19(26)21-31-15(16-5-4-8-36-16)10-18(25(27,28)29)34(21)33-20/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,32,35)

InChI Key

SFABFOHNBSHXDQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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